1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea mechanism of action
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea
Authored by a Senior Application Scientist
Foreword: Unraveling the Multifaceted Mechanisms of a Privileged Scaffold
To the esteemed researchers, scientists, and drug development professionals who constitute our audience, this guide delves into the intricate molecular mechanisms of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea. This symmetrically substituted diarylurea is more than a mere chemical entity; it represents a "privileged" scaffold in medicinal chemistry and catalysis.[1][2] Its unique structural and electronic properties, conferred by the electron-withdrawing trifluoromethyl groups, empower it to engage with multiple biological targets, leading to a fascinating polypharmacology. This guide is structured to provide a comprehensive, yet lucid, exploration of its primary mechanisms of action, underpinned by robust scientific evidence and practical, field-tested experimental protocols. Our objective is to equip you with the foundational knowledge and technical insights required to effectively harness or investigate this compound in your research endeavors.
Section 1: The Chemical Foundation of Biological Activity: The Role of Hydrogen Bonding
At its core, the biological activity of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is dictated by its potent ability to act as a hydrogen bond donor.[3] The urea motif, flanked by the highly electronegative trifluoromethyl groups on the phenyl rings, creates a polarized N-H bond, enhancing its capacity to form strong and directional hydrogen bonds with biological macromolecules.[2][3] This fundamental property is the linchpin of its interaction with diverse protein targets, enabling it to function as both a potent enzyme inhibitor and a modulator of protein-protein interactions.
Section 2: Primary Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
A predominant and well-characterized mechanism of action for 1,3-disubstituted ureas, including the topic compound, is the potent inhibition of soluble epoxide hydrolase (sEH).[4][5] This enzyme plays a critical role in the metabolism of endogenous lipid signaling molecules, and its inhibition has profound physiological consequences.
The sEH Pathway and Its Physiological Significance
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade.[6] Polyunsaturated fatty acids are metabolized by cytochrome P450 epoxygenases to form epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[7] These EpFAs are potent endogenous chemical mediators with anti-inflammatory, vasodilatory, and anti-apoptotic properties.[6][7] The action of EpFAs is terminated by sEH, which catalyzes the hydrolysis of the epoxide ring to form the corresponding, and often pro-inflammatory, dihydroxy-fatty acids (DH-FAs).[7][8]
Molecular Mechanism of sEH Inhibition
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea acts as a competitive, tight-binding inhibitor of sEH. The urea pharmacophore is crucial for its inhibitory activity, forming key hydrogen bonds with catalytic residues in the active site of sEH, most notably with Asp335.[4] The flanking bis(trifluoromethyl)phenyl groups occupy hydrophobic pockets within the active site, contributing to the high affinity and specificity of the interaction. By occupying the active site, the inhibitor prevents the binding and subsequent hydrolysis of endogenous EpFAs.
Downstream Consequences of sEH Inhibition
The inhibition of sEH by 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea leads to a significant shift in the lipid mediator profile:
-
Increased levels of EpFAs: By preventing their degradation, the inhibitor elevates the endogenous concentrations of beneficial EpFAs.[7][8]
-
Decreased levels of DH-FAs: Consequently, the production of pro-inflammatory DH-FAs is reduced.[7][8]
This modulation of the EpFA/DH-FA ratio is the biochemical basis for the observed anti-inflammatory, analgesic, and cardioprotective effects of sEH inhibitors.[7][8]
Signaling Pathway: sEH Inhibition
Caption: Inhibition of sEH by 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea.
Experimental Protocol: In Vitro sEH Inhibition Assay
This protocol provides a framework for assessing the inhibitory potency of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea on sEH activity using a fluorogenic substrate.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., PHOME)
-
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea in DMSO, and then dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Add 50 µL of the diluted inhibitor or control to the wells of the 96-well plate.
-
Add 25 µL of recombinant human sEH enzyme (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Monitor the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to sEH activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Self-Validation: The inclusion of a no-enzyme control and a no-inhibitor (DMSO only) control is critical for validating the assay. The Z'-factor should be calculated to assess the quality and robustness of the assay.
Section 3: Secondary Mechanism of Action: Modulation of Eukaryotic Initiation Factor 2α (eIF2α) Signaling
Beyond its effects on lipid metabolism, 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea has been identified as a potent activator of the eIF2α kinase, Heme-Regulated Inhibitor (HRI).[9][10] This action places the compound at a critical control point of protein synthesis, with significant implications for cancer cell proliferation.[9]
The Integrated Stress Response and eIF2α Phosphorylation
Eukaryotic cells respond to various stress conditions (e.g., nutrient deprivation, viral infection, oxidative stress) by activating a common pathway known as the Integrated Stress Response (ISR). A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2) at Serine 51. Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis.
Molecular Mechanism of eIF2α Pathway Activation
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea activates HRI, one of the four known eIF2α kinases. This activation leads to the phosphorylation of eIF2α. The subsequent reduction in the active, GTP-bound form of eIF2 leads to a decrease in the formation of the eIF2·GTP·tRNAiMet ternary complex, which is essential for the initiation of translation.[9][10] This ultimately results in the inhibition of global protein synthesis and can induce apoptosis in cancer cells that are highly dependent on high rates of protein production.[9]
Downstream Consequences of eIF2α Activation
-
Inhibition of global protein synthesis: This is the primary and most immediate consequence.
-
Induction of apoptosis in cancer cells: By shutting down the protein synthesis machinery, the compound can trigger programmed cell death in rapidly dividing cancer cells.[9]
-
Translational upregulation of specific stress-response genes: Paradoxically, while global translation is inhibited, the translation of certain mRNAs containing upstream open reading frames (uORFs), such as the transcription factor ATF4, is enhanced.
Signaling Pathway: eIF2α Activation
Caption: Activation of the eIF2α pathway by 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea.
Experimental Protocol: Western Blot for Phospho-eIF2α
This protocol details the immunodetection of phosphorylated eIF2α, a key marker of ISR activation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total-eIF2α
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea for a specified time (e.g., 1, 3, 6 hours). Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (optional) and re-probe with the antibody against total eIF2α to confirm equal loading.
Self-Validation: The inclusion of a positive control (e.g., treatment with thapsigargin, a known ISR activator) is crucial. The ratio of phospho-eIF2α to total eIF2α should be quantified to accurately reflect the level of pathway activation.
Section 4: Summary and Future Directions
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is a compound with at least two well-defined mechanisms of action that contribute to its biological effects. Its ability to inhibit soluble epoxide hydrolase and activate the eIF2α signaling pathway makes it a valuable tool for studying these pathways and a potential starting point for the development of novel therapeutics for inflammatory diseases and cancer.
Quantitative Data Summary:
| Parameter | Target | Reported Value | Reference |
| Biological Activity | sEH Inhibition | Potent, often in the nanomolar range for similar ureas | [4] |
| Biological Activity | eIF2α Activation | Potent activator of HRI | [9][10] |
| Antiproliferative Activity | Cancer Cells | Effective inhibitor of proliferation | [9][11] |
Future research should focus on elucidating the interplay between these two pathways and on exploring the potential for developing more selective analogs that target one pathway over the other. The "privileged" nature of this scaffold suggests that other, as-yet-undiscovered biological targets may exist, warranting further investigation through chemoproteomics and other target identification approaches.
References
-
A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. (2021-04-28). MDPI. [Link]
-
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Beilstein Journal of Organic Chemistry. [Link]
-
Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. (2018-01-11). ACS Publications. [Link]
-
1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. (2023-12-26). MDPI. [Link]
-
ChemInform Abstract: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Privileged Motif for Catalyst Development. (2016-08-06). ResearchGate. [Link]
-
A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. (2021-04-28). PubMed. [Link]
-
Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023-10-16). PubMed Central. [Link]
-
Stimulation of Arachidonic Acid Metabolism in the Polymorphonuclear Leukocyte by an N-formylated Peptide. Comparison With Ionophore A23187. (1980-11-10). PubMed. [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. [Link]
-
Arachidonic acid metabolism in metabolic dysfunction–associated steatotic liver disease and liver fibrosis. PubMed Central. [Link]
-
Synthesis, biological effects and pathophysiological implications of the novel arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (Review). PubMed. [Link]
-
Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28). PubMed Central. [Link]
Sources
- 1. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea | 3824-74-6 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
